molecular formula C16H15N3O2 B2829133 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime CAS No. 338758-95-5

3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime

Cat. No.: B2829133
CAS No.: 338758-95-5
M. Wt: 281.315
InChI Key: OYOVEXCMYICOKQ-XILPRMTJSA-N
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Description

3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime is a complex organic compound known for its unique chemical structure and properties.

Scientific Research Applications

Future Directions

There are several future directions for the study of 3-Oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime. One area of research is the development of new synthetic methods for the compound, which could make it more accessible for scientific research. Another direction could be the exploration of its potential applications in antimicrobial and optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime typically involves the reaction of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal with methyloxime. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Mechanism of Action

The mechanism of action of 3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound’s optoelectronic properties are attributed to its ability to absorb light and convert it into electrical energy, making it useful in various electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-3-phenyl-2-(2-phenylhydrazono)propanal O-methyloxime stands out due to its unique combination of antimicrobial and optoelectronic properties. The presence of the methyloxime group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2E,3E)-3-methoxyimino-1-phenyl-2-(phenylhydrazinylidene)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-17-12-15(16(20)13-8-4-2-5-9-13)19-18-14-10-6-3-7-11-14/h2-12,18H,1H3/b17-12+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOVEXCMYICOKQ-XILPRMTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=N\NC1=CC=CC=C1)/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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